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Compound of Interest

Compound Name: Foliglurax

Cat. No.: B1653653

This technical support guide provides a detailed analysis of the Phase 2 clinical trial for
Foliglurax (PTX002331), an investigational therapy for Parkinson's disease. It is intended for
researchers, scientists, and drug development professionals seeking to understand the trial's
design, outcomes, and the reasons for its discontinuation.

Frequently Asked Questions (FAQSs)

Q1: What was the primary objective of the Foliglurax Phase 2 (AMBLED) trial?

The primary objective of the Phase 2 AMBLED trial (NCT03162874) was to assess the efficacy
and safety of Foliglurax as an add-on therapy to levodopa.[1][2] The trial aimed to determine if
Foliglurax could reduce "off" periods (the primary endpoint) and levodopa-induced dyskinesia
(a key secondary endpoint) in individuals with Parkinson's disease experiencing motor
complications.[1][2][3]

Q2: Why did the Foliglurax Phase 2 trial fail to meet its primary endpoint?

The trial failed because it did not demonstrate a statistically significant improvement on its
primary endpoint when compared to placebo. While there were dose-dependent reductions in
the daily awake "off" time for patients receiving Foliglurax, the difference between the
treatment groups and the placebo group was not large enough to be statistically significant.
Consequently, the development program for Foliglurax was terminated in March 2020.

Q3: What is the proposed mechanism of action for Foliglurax?
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Foliglurax is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4
(mGIuR4). In Parkinson's disease, the loss of dopamine neurons leads to overactivity in certain
neural pathways, including excessive glutamate transmission. By positively modulating
MGIuR4, Foliglurax was designed to reduce this glutamate release, aiming to restore a more
balanced function in the brain circuits that control movement without directly acting on the
dopamine system.

Q4: Was Foliglurax found to be safe and well-tolerated in the trial?

Yes, the treatment with Foliglurax was generally considered safe and well-tolerated, with no

major safety signals identified during the study. The incidence of treatment-emergent adverse
events (TEAEs) was comparable between the Foliglurax and placebo groups. Most adverse
events were mild to moderate in severity.

Troubleshooting Guide: Clinical Trial Interpretation

Issue: Observed clinical effect is not statistically significant versus placebo.

When a drug shows a biological effect that does not meet the threshold for statistical
significance in a clinical trial, researchers should consider the following potential causes:

o Possible Cause 1: Insufficient Efficacy of the Molecule: The primary reason for the trial's
failure is that Foliglurax's effect on reducing "off" time was not potent enough to be
distinguished from the placebo response. The difference in change from baseline versus
placebo was only 0.27 hours for the low dose and 0.44 hours for the high dose.

» Possible Cause 2: Significant Placebo Effect: The placebo group demonstrated a notable
reduction in "off" time (0.29 hours from baseline), which narrowed the therapeutic window for
demonstrating a statistically significant benefit of the active drug. This is a common
challenge in Parkinson's disease trials.

o Possible Cause 3: Discrepancy Between Preclinical and Clinical Models: Foliglurax showed
promise in several animal studies of Parkinson's disease. The failure to replicate these
results in human subjects highlights the translational gap that often exists between
preclinical models and complex human neurodegenerative diseases.
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» Possible Cause 4: Trial Design and Endpoints: While the primary endpoint (change in "off"

time) is a standard measure, its reliance on patient diaries can introduce variability. The 28-

day treatment period may also have been insufficient to observe the maximum potential

benefit of the drug.

Data Presentation

Table 1: Primary Endpoint Results - Change in Daily Awake "OFF" Time

Treatment Group

Mean Change from
Baseline (Hours)

Difference vs.
Placebo (Hours)

Statistical
Significance

Placebo -0.29 N/A N/A
Foliglurax (10 mg) -0.55 -0.27 Not Met
Foliglurax (30 mg) -0.72 -0.44 Not Met

Table 2: Additional Efficacy and Safety Data

Metric Placebo Foliglurax (10 mg) Foliglurax (30 mg)
Patients with =1 hour
decrease in "OFF" 30.4% 31.1% 44.7%

time

Unified Dyskinesia
Rating Scale
(UDysRS)

No significant

difference vs. placebo

No significant

difference vs. placebo

No significant

difference vs. placebo

Treatment-Emergent

Adverse Events 42.3% 52.8% 50.0%
(TEAES)

On and off symptoms,  On and off symptoms,
Most Common TEAEs  N/A

dyskinesia, headache

dyskinesia, headache

Experimental Protocols
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AMBLED Phase 2 Trial Methodology

o Study Design: A 28-day, multicenter, randomized, double-blind, placebo-controlled, proof-of-
concept clinical trial.

» Patient Population: The study enrolled 157 patients diagnosed with idiopathic Parkinson's
disease for at least three years. Participants were on a stable regimen of levodopa-based
therapy but were still experiencing motor complications, including "off" time and dyskinesia.

« Intervention: Patients were randomly assigned to one of three groups:
o Foliglurax 10 mg, administered orally twice daily.
o Foliglurax 30 mg, administered orally twice daily.

o Placebo, administered orally twice daily. The treatment was given as an adjunct to the
patient's existing levodopa therapy for a period of 28 days, which was followed by a 14-
day follow-up period.

e Primary Endpoint: The primary outcome measure was the change from baseline to day 28 in
the total daily awake "off" time, as recorded by patients in Hauser diaries.

e Secondary Endpoints: Key secondary measures included the change from baseline in
dyskinesia severity, assessed using the Unified Dyskinesia Ratings Scale (UDysRS).

Visualizations

Caption: Proposed mechanism of action for Foliglurax in Parkinson's disease.
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Phase 1: Screening & Enrollment

Screening of 157 PD Patients
(on stable levodopa, with motor complications)

:

Baseline Data Collection
(Hauser Diary, UDysRS)

Phase 2: Randomizgd Treatment (28 Days)

Randomization (1:1:1)

Placebo Foliglurax 10 mg Foliglurax 30 mg
(Twice Daily) (Twice Daily) (Twice Daily)
\‘Phase 3] Analysis /
Y
Day 28 Data Collection

(Primary & Secondary Endpoints)

Statistical Analysis
(Comparison to Baseline and Placebo)

Result:
Primary Endpoint Not Met

Click to download full resolution via product page

Caption: High-level workflow of the AMBLED Phase 2 clinical trial.
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Observed Foliglurax Effect
(Reduction in 'OFF' Time)

N\

Observed Placebo Effect

Net Therapeutic Gain
(Foliglurax Effect - Placebo Effect)

P-value > 0.05

Primary Endpoint Not Met:
No Statistically Significant Difference

Click to download full resolution via product page

Caption: Logical relationship explaining the primary endpoint failure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Analysis of the Foliglurax
Phase 2 (AMBLED) Trial]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1653653#why-did-the-foliglurax-phase-2-trial-fail-to-
meet-its-primary-endpoint]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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